5-bromo-4-cyclopropyl-1H-1,2,3-triazole 5-bromo-4-cyclopropyl-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 1346948-93-3
VCID: VC0035611
InChI: InChI=1S/C5H6BrN3/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H,7,8,9)
SMILES: C1CC1C2=NNN=C2Br
Molecular Formula: C5H6BrN3
Molecular Weight: 188.028

5-bromo-4-cyclopropyl-1H-1,2,3-triazole

CAS No.: 1346948-93-3

Cat. No.: VC0035611

Molecular Formula: C5H6BrN3

Molecular Weight: 188.028

* For research use only. Not for human or veterinary use.

5-bromo-4-cyclopropyl-1H-1,2,3-triazole - 1346948-93-3

Specification

CAS No. 1346948-93-3
Molecular Formula C5H6BrN3
Molecular Weight 188.028
IUPAC Name 4-bromo-5-cyclopropyl-2H-triazole
Standard InChI InChI=1S/C5H6BrN3/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H,7,8,9)
Standard InChI Key NNXCZGVLWBNSOY-UHFFFAOYSA-N
SMILES C1CC1C2=NNN=C2Br

Introduction

5-Bromo-4-cyclopropyl-1H-1,2,3-triazole is a heterocyclic compound characterized by a five-membered triazole ring containing three nitrogen atoms. It features a bromine atom at the 5-position and a cyclopropyl group at the 4-position, which significantly influences its chemical properties and biological activities .

Synthesis

The synthesis of 5-bromo-4-cyclopropyl-1H-1,2,3-triazole generally involves the cyclization of appropriate precursors. Industrial production methods may optimize these routes for larger scale synthesis.

Biological Activity

This compound exhibits promising antimicrobial and anticancer properties, making it a candidate for drug development. The mechanism of action typically involves interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, modulating their activity.

Interaction Studies

Interaction studies involving 5-bromo-4-cyclopropyl-1H-1,2,3-triazole focus on its binding affinity to biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to elucidate binding interactions. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Applications

5-Bromo-4-cyclopropyl-1H-1,2,3-triazole finds utility in various fields, including medicinal chemistry and materials science. Its unique substitution pattern imparts distinct electronic and steric properties compared to other triazoles, making it particularly valuable in drug design.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-bromo-4-cyclopropyl-1H-1,2,3-triazole, including:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-3-cyclopropyl-1H-1,2,4-triazoleDifferent substitution pattern on triazoleVaries in reactivity due to position of substituents
3-Bromo-5-cyclopropyl-1H-1,2,4-triazoleIsomeric form with different bromine positionMay exhibit different biological activity
4-Cyclopropyl-1H-1,2,3-triazoleLacks bromine substitutionFocused on different chemical properties

These comparisons highlight how variations in substituents affect the reactivity and biological activity of these compounds.

Safety Information

The compound is classified with hazard codes indicating potential irritation (Xi). Detailed safety data sheets (MSDS) are not readily available, but handling should follow standard protocols for potentially hazardous chemicals .

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